N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Description
N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core with a 4-fluorophenyl group, an ethyl chain, and a thiazole ring
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-13-26-19(23-14)12-25-18-8-4-16(5-9-18)20(24)22-11-10-15-2-6-17(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLPKQGBAYPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.
Attachment of the Benzamide Core: The benzamide core can be introduced through an amide coupling reaction, where the thiazole derivative is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a potential for N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide to possess similar properties .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Studies have demonstrated that specific thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the 4-fluorophenyl group may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation: A study evaluated various thiazole derivatives for their antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
- Anticancer Studies: Research involving thiazole derivatives showed promising results in inhibiting proliferation in cancer cell lines through mechanisms such as apoptosis induction .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a signaling pathway.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and material science.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H17FN2OS
- Molecular Weight : 292.37 g/mol
The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorophenyl and methoxy groups contributes to the compound's lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anticonvulsant | Potential anticonvulsant activity |
Case Studies and Research Findings
-
Antimicrobial Study :
In a study assessing various thiazole derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent . -
Antitumor Research :
A series of thiazole derivatives were tested for their cytotoxic effects on different cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer). Compounds similar to this compound displayed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting significant antitumor potential . -
Pharmacological Mechanism :
Molecular docking studies have indicated that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer proliferation and survival, although further experimental validation is required .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated method involves:
- Reacting the carboxylic acid precursor with 2-(4-fluorophenyl)ethylamine using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane at low temperatures (-50°C).
- Purification via column chromatography and characterization by 1H-NMR, IR spectroscopy, and elemental analysis to confirm structure and purity .
- Yield optimization requires strict control of reaction stoichiometry, solvent polarity, and temperature to minimize side reactions like hydrolysis or racemization.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Spectrofluorometric studies (λex 340 nm, λem 380 nm) indicate fluorescence intensity is maximized at pH 5.0 and 25°C , with stability maintained for ≥24 hours .
- Thermal degradation assays (e.g., TGA/DSC) can quantify decomposition thresholds.
- HPLC-UV or LC-MS is recommended for monitoring hydrolytic degradation, particularly at extremes of pH (e.g., <3 or >9) where ester or amide bonds may hydrolyze .
Q. What spectroscopic techniques are most effective for structural elucidation?
- 1H-NMR : Assign aromatic protons (δ 6.8–7.4 ppm), thiazole methyl (δ 2.5 ppm), and fluorophenyl protons (δ 7.1–7.3 ppm).
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹), thiazole C=N (~1520 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z 413.1) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors, such as mGlu1 (metabotropic glutamate receptor 1).
- MD simulations (100 ns trajectories) assess stability of ligand-receptor complexes, focusing on hydrogen bonding with residues like Asp318 or Tyr236 .
- QSAR models correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity, using descriptors like logP and polar surface area .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. receptor antagonism)?
- Dose-response assays : Test across concentrations (0.1–100 µM) to identify off-target effects.
- Competitive binding studies : Use radiolabeled ligands (e.g., [3H]-LY341495 for mGlu1) to confirm receptor specificity .
- Transcriptomic profiling : Compare gene expression in treated vs. untreated cells to discern primary vs. secondary pathways .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Metabolic stability : Assess hepatic microsomal half-life (e.g., human/rat liver microsomes) and identify CYP450 isoforms involved in oxidation (e.g., CYP3A4) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; fluorophenyl groups may enhance lipophilicity but reduce solubility .
- Blood-brain barrier (BBB) penetration : Modify substituents (e.g., methylthiazole → pyrimidine) to balance logP (<3) and molecular weight (<450 Da) .
Q. What methods validate the compound’s role in modulating multidrug resistance (MDR) in cancer cells?
- P-glycoprotein (P-gp) inhibition assays : Measure calcein-AM accumulation in resistant cell lines (e.g., MCF-7/ADR) with/without the compound .
- Synergy studies : Combine with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI) via Chou-Talalay analysis .
- ABC transporter binding : Use ATPase activity assays to determine if the compound acts as a substrate or inhibitor .
Methodological Notes
- Fluorescence-based assays : Optimize excitation/emission wavelengths to avoid interference from thiazole autofluorescence .
- Synthetic scalability : Replace DCC with water-soluble carbodiimides (e.g., EDC) for eco-friendly scale-up .
- Data reproducibility : Validate findings across ≥3 independent experiments with controls for solvent/DMSO effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
